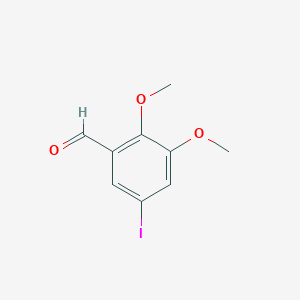

2,3-Dimethoxy-5-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

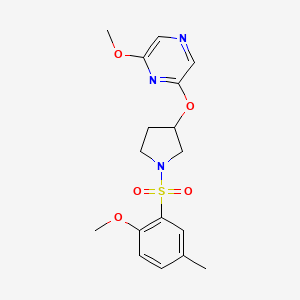

2,3-Dimethoxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C9H9IO3 and a molar mass of 292.07 .

Synthesis Analysis

The synthesis of compounds related to 2,3-Dimethoxy-5-iodobenzaldehyde has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-5-iodobenzaldehyde consists of an iodine atom attached to a benzene ring, which also carries two methoxy groups and an aldehyde group .Chemical Reactions Analysis

In a study, the kinetics of the charge recombination from the secondary quinone acceptor (Q B) to the bacteriochlorophyll dimer (P) was investigated as a function of the concentration of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q 0) at different temperatures .Physical And Chemical Properties Analysis

2,3-Dimethoxy-5-iodobenzaldehyde has a molecular formula of C9H9IO3 and a molar mass of 292.07 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Studies of Metal Complexes : Research by Mekkey et al. (2020) involved synthesizing metal complexes using 3,4-dimethoxy benzaldehyde and 2,3-dimethoxybenzaldehyde, focusing on their optical properties. The study highlights the significance of these compounds in understanding the optical absorption and energy gaps in related chemical structures (Mekkey, Mal, & Kadhim, 2020).

Practical Synthesis of Organic Acids : Connolly et al. (2004) demonstrated a streamlined process for synthesizing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde. This research provides insights into efficient and scalable methods for producing commercially important organic acids (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).

Study of Nonlinear Optical Properties : Aguiar et al. (2022) investigated the structural and electronic properties of 2,3-dimethoxybenzaldehyde derivatives, focusing on their linear and nonlinear optical responses. This research is crucial for understanding and developing materials with potential applications in optical technologies (Aguiar et al., 2022).

Catalysis in Organic Synthesis : Yoshikuni (2002) explored the use of cerium complexes with specific ligands for the oxidation of cresols, yielding 3,5-dimethoxy-4-hydroxybenzaldehyde. This study contributes to the field of catalysis, particularly in organic synthesis (Yoshikuni, 2002).

Exo-Endo Isomerism and Molecular Interactions : Al‐Zaqri et al. (2020) conducted a detailed study on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, exploring its conformers, binding ability, and molecular interactions. This research is significant for understanding isomerism and interactions at the molecular level (Al‐Zaqri et al., 2020).

Wirkmechanismus

While the exact mechanism of action for 2,3-Dimethoxy-5-iodobenzaldehyde is not explicitly stated in the search results, related compounds such as 2,5-dimethoxy-4-iodoamphetamine (DOI) have been studied. DOI, a hallucinogenic 5-HT 2A receptor agonist, is thought to regulate neuronal plasticity-associated genes via the transcription factor cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) .

Safety and Hazards

Zukünftige Richtungen

Several studies have been conducted on compounds related to 2,3-Dimethoxy-5-iodobenzaldehyde, indicating potential future directions. For instance, 2,3-dimethylindole, a compound with a hydrogen storage capacity of 5.23 wt%, has been studied as a new liquid organic hydrogen carrier . Additionally, efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, has been reported .

Eigenschaften

IUPAC Name |

5-iodo-2,3-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAEBUTDJEOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-5-iodobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)

![7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880182.png)

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)